molecular formula C26H26N2O5 B8103343 TDP1 Inhibitor-1

TDP1 Inhibitor-1

Katalognummer B8103343
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: AXNFOXAWCCNLFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TDP1 Inhibitor-1 is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality TDP1 Inhibitor-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TDP1 Inhibitor-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

TDP1 Inhibitor as a Cancer Therapeutic Agent

TDP1 inhibitors, such as TDP1 Inhibitor-1, are recognized for their potential in cancer therapy. TDP1 (Tyrosyl-DNA phosphodiesterase 1) plays a crucial role in repairing irreversible topoisomerase I (Top1)-DNA covalent complexes, which are often targeted in cancer treatments. Inhibiting TDP1 can potentiate the effect of Top1 inhibitors, a common class of cancer therapeutics. Research by Takagi et al. (2012) discovered a novel TDP1 inhibitor, JBIR-21, from a fungus, showing potential for antitumor activity in mouse models without adverse effects (Takagi et al., 2012). Additionally, Sirivolu et al. (2012) identified arylidene thioxothiazolidinone as a potent TDP1 inhibitor scaffold (Sirivolu et al., 2012).

Development of Novel TDP1 Inhibitor Classes

Li-Zhulanov et al. (2018) reported the development of a new class of TDP1 inhibitors based on the octahydro-2H-chromene scaffold, showing potential for enhancing the therapeutic effect of Top1 poisons (Li-Zhulanov et al., 2018). Dexheimer et al. (2009) identified a C21-substituted progesterone derivative as a specific TDP1 inhibitor, offering insights into structural requirements for inhibition (Dexheimer et al., 2009).

Synergistic Effect in Cancer Therapy

Khomenko et al. (2019) synthesized TDP1 inhibitors combining arylcoumarin and monoterpenoid moieties, which showed a significant increase in the antitumor effect of topotecan, a Top1 poison (Khomenko et al., 2019). Zakharova et al. (2018) found that aryliden- and hetarylidenfuranone derivatives of usnic acid were highly potent TDP1 inhibitors, with potential for synergistic effect with Top1 inhibitors in cancer therapy (Zakharova et al., 2018).

Eigenschaften

IUPAC Name

2,3-dimethoxy-13-(2-pyrrolidin-1-ylethoxy)-[1,3]benzodioxolo[5,6-c]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-29-21-13-19-17-6-5-16-11-23-24(33-15-32-23)12-18(16)25(17)27-26(20(19)14-22(21)30-2)31-10-9-28-7-3-4-8-28/h5-6,11-14H,3-4,7-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNFOXAWCCNLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)N=C2OCCN6CCCC6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TDP1 Inhibitor-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TDP1 Inhibitor-1
Reactant of Route 2
Reactant of Route 2
TDP1 Inhibitor-1
Reactant of Route 3
TDP1 Inhibitor-1
Reactant of Route 4
Reactant of Route 4
TDP1 Inhibitor-1
Reactant of Route 5
TDP1 Inhibitor-1
Reactant of Route 6
Reactant of Route 6
TDP1 Inhibitor-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.